molecular formula C14H12N2O3 B7508824 5-(Furan-2-yl)-3-[(2-methylphenyl)methyl]-1,3,4-oxadiazol-2-one

5-(Furan-2-yl)-3-[(2-methylphenyl)methyl]-1,3,4-oxadiazol-2-one

Cat. No.: B7508824
M. Wt: 256.26 g/mol
InChI Key: URMMUZFLLCKCIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Furan-2-yl)-3-[(2-methylphenyl)methyl]-1,3,4-oxadiazol-2-one, commonly known as FMOC-Cl, is a chemical compound that is widely used in scientific research. It is a derivative of 9-fluorenylmethyloxycarbonyl (Fmoc) and is used as a protecting group for amino acids in peptide synthesis. This compound has gained popularity due to its unique properties and ease of use in peptide chemistry.

Mechanism of Action

FMOC-Cl reacts with the amino group of an amino acid to form a stable amide bond. This reaction prevents the amino group from reacting with other reagents during peptide synthesis. The FMOC-Cl group can be removed by treatment with a weak base such as piperidine, which cleaves the amide bond and releases the protected amino acid.
Biochemical and physiological effects:
FMOC-Cl does not have any known biochemical or physiological effects. It is used solely as a reagent in peptide synthesis and has no therapeutic or diagnostic applications.

Advantages and Limitations for Lab Experiments

FMOC-Cl is a highly efficient and versatile reagent for peptide synthesis. It is easy to use and provides high yields of pure peptides. However, it is not suitable for the synthesis of peptides that contain acid-labile protecting groups, as the conditions required for FMOC-Cl cleavage can lead to the removal of acid-labile groups. Additionally, FMOC-Cl is not suitable for the synthesis of peptides that contain C-terminal acid groups, as the FMOC-Cl group cannot be removed under these conditions.

Future Directions

FMOC-Cl has already found widespread use in peptide synthesis, and its applications continue to expand. One area of future research could be the development of new protecting groups that are more stable or provide greater selectivity. Additionally, research could focus on the use of FMOC-Cl in the synthesis of non-peptide compounds, as its reactivity with amino groups could be exploited in the synthesis of other organic molecules. Finally, the use of FMOC-Cl in the development of new therapeutic agents could be explored, as its ease of use and versatility make it an attractive reagent for drug discovery.

Synthesis Methods

FMOC-Cl can be synthesized by reacting 5-(Furan-2-yl)-3-[(2-methylphenyl)methyl]-1,3,4-oxadiazol-2-one-Cl with 2-methylbenzylamine and furfurylamine in the presence of a base such as triethylamine. The reaction occurs in a solvent such as dichloromethane, and the product is purified by column chromatography. This method provides a high yield of FMOC-Cl with high purity.

Scientific Research Applications

FMOC-Cl is primarily used in peptide synthesis as a protecting group for the amino group of amino acids. It is used to prevent unwanted reactions during peptide chain elongation and to protect the amino group from degradation. The FMOC-Cl group can be easily removed under mild basic conditions, allowing for the synthesis of long and complex peptides.

Properties

IUPAC Name

5-(furan-2-yl)-3-[(2-methylphenyl)methyl]-1,3,4-oxadiazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O3/c1-10-5-2-3-6-11(10)9-16-14(17)19-13(15-16)12-7-4-8-18-12/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URMMUZFLLCKCIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C(=O)OC(=N2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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